molecular formula C20H19BrN2O B315061 {[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE

{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE

Cat. No.: B315061
M. Wt: 383.3 g/mol
InChI Key: CKZWAKFMBLJCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE is an organic compound with the molecular formula C20H19BrN2O. This compound is characterized by the presence of a benzyloxy group, a bromobenzyl group, and a pyridinylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.

    Introduction of the bromobenzyl group: The benzyloxy bromide is then reacted with a bromobenzylamine under basic conditions to form the desired intermediate.

    Attachment of the pyridinylmethyl group: Finally, the intermediate is reacted with 2-pyridinemethanol under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)-5-bromobenzyl]-N-(3-pyridinylmethyl)amine
  • N-[2-(benzyloxy)-5-chlorobenzyl]-N-(2-pyridinylmethyl)amine
  • N-[2-(benzyloxy)-5-fluorobenzyl]-N-(2-pyridinylmethyl)amine

Uniqueness

{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and chemical processes.

Properties

Molecular Formula

C20H19BrN2O

Molecular Weight

383.3 g/mol

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C20H19BrN2O/c21-18-9-10-20(24-15-16-6-2-1-3-7-16)17(12-18)13-22-14-19-8-4-5-11-23-19/h1-12,22H,13-15H2

InChI Key

CKZWAKFMBLJCHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.